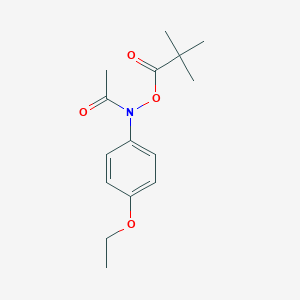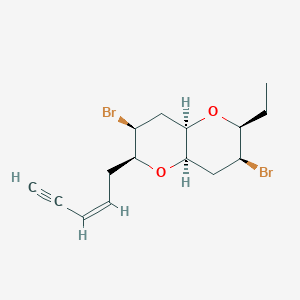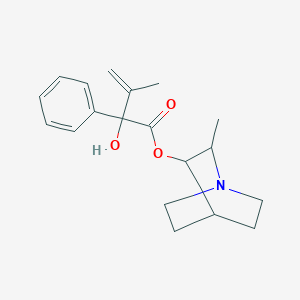
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester, commonly known as IQM-9, is a chemical compound that has been extensively studied for its potential applications in scientific research. IQM-9 belongs to the class of compounds known as muscarinic receptor antagonists, which are used to study the role of acetylcholine in various physiological processes.
作用機序
The mechanism of action of IQM-9 involves its ability to bind to muscarinic receptors and block the action of acetylcholine. Muscarinic receptors are present in various tissues throughout the body, including the brain, heart, lungs, and gastrointestinal tract. By blocking the action of acetylcholine on these receptors, IQM-9 can modulate various physiological processes.
生化学的および生理学的効果
IQM-9 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. It has also been shown to affect the activity of various enzymes and ion channels. Physiologically, IQM-9 has been shown to affect various processes, including learning and memory, cardiovascular function, and gastrointestinal function.
実験室実験の利点と制限
One of the main advantages of using IQM-9 in lab experiments is its potency as a muscarinic receptor antagonist. This property allows researchers to study the role of acetylcholine in various physiological processes with a high degree of specificity. However, one limitation of using IQM-9 is its potential for off-target effects. As a potent muscarinic receptor antagonist, IQM-9 can also affect other receptors and signaling pathways.
将来の方向性
There are several future directions for research on IQM-9. One area of interest is its potential for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. IQM-9 has been shown to modulate the release of various neurotransmitters that are involved in these diseases. Another area of interest is the development of more selective muscarinic receptor antagonists that can target specific subtypes of muscarinic receptors. This could lead to the development of more effective treatments for various diseases.
合成法
IQM-9 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of alpha-Isopropenylmandelic acid with 2-methyl-3-quinuclidinol in the presence of a suitable catalyst. The resulting product is then esterified using a carboxylic acid anhydride to form IQM-9.
科学的研究の応用
IQM-9 has been used extensively in scientific research to study the role of acetylcholine in various physiological processes. It has been shown to be a potent muscarinic receptor antagonist, which means that it can block the action of acetylcholine on these receptors. This property has been used to study the role of acetylcholine in various physiological processes, including learning and memory, cardiovascular function, and gastrointestinal function.
特性
CAS番号 |
101710-96-7 |
|---|---|
製品名 |
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester |
分子式 |
C19H25NO3 |
分子量 |
315.4 g/mol |
IUPAC名 |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate |
InChI |
InChI=1S/C19H25NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,14-15,17,22H,1,9-12H2,2-3H3 |
InChIキー |
XNYLQHTXBORYNP-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O |
正規SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O |
同義語 |
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



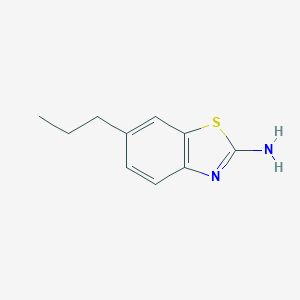
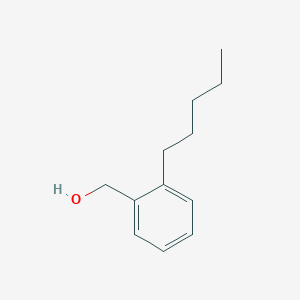
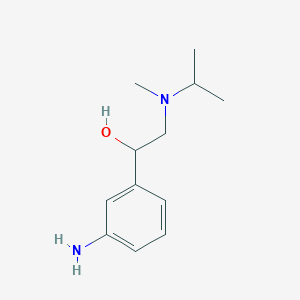
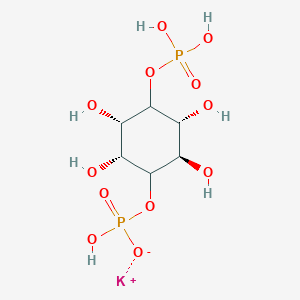
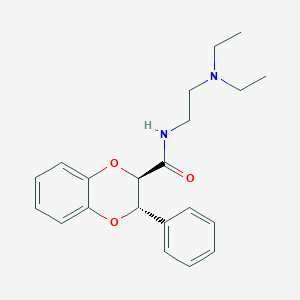
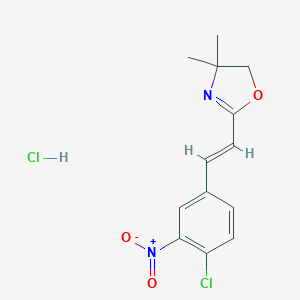
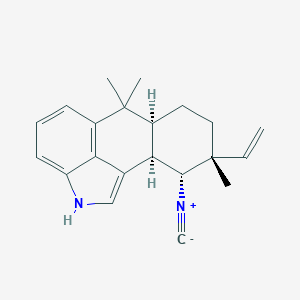
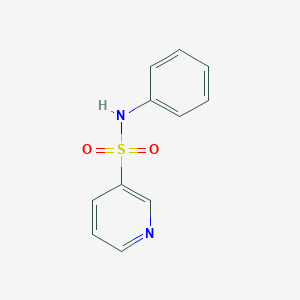
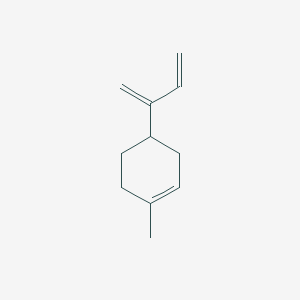
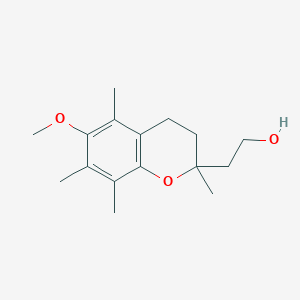
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)

